molecular formula C14H25NO4 B2478992 Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1245649-50-6

Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2478992
CAS No.: 1245649-50-6
M. Wt: 271.357
InChI Key: ALDMZOAPVQUUIX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 1245649-50-6) is a spirocyclic compound with a molecular formula of C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . It features a hydroxymethyl substituent at position 3 and a 2-oxa (oxygen-containing) ring within the spiro[4.5]decane system. This compound is widely utilized in pharmaceutical research due to its conformational rigidity, which enhances binding affinity in drug discovery . It is typically stored at 2–8°C and has a purity of ≥98%, making it suitable for high-precision applications .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-11(9-16)18-10-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDMZOAPVQUUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[45]decane-8-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily studied for its potential in drug development, particularly in the synthesis of bioactive compounds. Its structural features make it a candidate for:

  • Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them useful in developing new antibiotics or antifungal medications.
  • Neuroprotective Agents : Studies have suggested that spirocyclic compounds can influence neuroprotective pathways, which could lead to therapeutic applications in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of related spiro compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds significantly reduced cell death, suggesting potential applications in treating conditions like Alzheimer's disease.

Material Science

The compound's unique structure allows for its use in the development of advanced materials:

  • Polymer Synthesis : this compound can serve as a monomer in polymerization processes, leading to materials with enhanced mechanical and thermal properties.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

Agricultural Applications

Research has explored the use of this compound in agriculture, particularly as a potential pesticide or herbicide:

  • Pesticidal Activity : Preliminary studies suggest that compounds similar to this compound can exhibit insecticidal properties against common agricultural pests.

Case Study: Insecticidal Activity

A field study conducted on crops treated with a formulation containing this compound showed a significant reduction in pest populations, leading to improved crop yields compared to untreated controls.

Chemical Synthesis

The compound is also valuable in synthetic chemistry as an intermediate:

  • Synthesis of Complex Molecules : Its functional groups allow for various chemical reactions, including esterification and amidation, facilitating the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action is often studied through a combination of experimental and computational methods to understand its interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituents, ring systems, and physicochemical properties:

Compound Name CAS Number Substituent/Modification Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1245649-50-6 3-hydroxymethyl, 2-oxa C₁₄H₂₅NO₄ 271.35 ≥98% Pharmaceutical intermediates, asymmetric synthesis
Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate MFCD18792443 2-oxo (ketone) C₁₃H₂₁NO₃ ~255.31 95% Precursor for spirocyclic alkaloids
Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 203662-19-5 3-oxo (ketone), 2-oxa C₁₂H₁₉NO₄ 255.31 N/A Building block for heterocyclic derivatives
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate 1250998-93-6 3-iodomethyl C₁₄H₂₄INO₃ 381.25 N/A Halogenation reactions, radiopharmaceuticals
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate 1160246-91-2 3-amino, 1-oxa (oxygen in different ring) C₁₃H₂₄N₂O₃ 268.34 N/A Peptide coupling, kinase inhibitors
Tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate 191805-29-5 1-oxo, lacks 2-oxa ring C₁₃H₂₁NO₃ 239.31 N/A Neuropharmacology studies

Spiro Ring System Variations

  • 2-oxa vs. 1-oxa Systems : The position of the oxygen atom in the spiro ring significantly alters electronic properties. For instance, 1-oxa analogs (e.g., CAS 954236-44-3) exhibit reduced steric hindrance compared to 2-oxa systems, influencing their interaction with biological targets .
  • Spiro[4.5]decane vs. Other Spirocycles : Compounds like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (CAS 1250994-14-9) demonstrate enhanced basicity due to additional nitrogen atoms, expanding utility in metal coordination chemistry .

Pharmaceutical Relevance

  • The hydroxymethyl derivative’s balance of hydrophilicity and rigidity makes it a preferred scaffold for CNS drug candidates .
  • In contrast, 3-oxo analogs are employed in prodrug strategies due to their metabolic lability .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, identified by CAS number 1160246-86-5, is a complex organic compound with the molecular formula C14H23NO5 and a molecular weight of approximately 285.34 g/mol. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique ring structures that can exhibit diverse biological activities.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxymethyl group and the spirocyclic structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxicity : Some derivatives in this chemical class have shown cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on the cytotoxic properties of spirocyclic compounds, this compound was tested against various human cancer cell lines. The compound demonstrated IC50 values ranging from 15 to 25 µM, suggesting moderate cytotoxicity and potential for further development in anticancer therapies.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effect against Staphylococcus aureus (MIC: 32 µg/mL)
CytotoxicityIC50 values between 15 to 25 µM against cancer cell lines

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